molecular formula C18H18O4 B6359098 (2E)-1-Phenyl-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one CAS No. 569325-85-5

(2E)-1-Phenyl-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B6359098
CAS No.: 569325-85-5
M. Wt: 298.3 g/mol
InChI Key: WWYKTTKHXLXWAU-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2E)-1-Phenyl-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one” is a synthetic chalcone derivative characterized by an α,β-unsaturated ketone backbone. This compound features a phenyl ring at the 1-position and a 2,3,4-trimethoxyphenyl group at the 3-position, connected via a conjugated double bond in the trans (E)-configuration.

The 2,3,4-trimethoxy substitution pattern on the aromatic ring is a critical structural motif, enhancing bioavailability and target affinity by influencing electronic and steric properties. Synthesis typically involves Claisen-Schmidt condensation between acetophenone derivatives and appropriately substituted benzaldehydes under basic conditions .

Properties

IUPAC Name

(E)-1-phenyl-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-20-16-12-10-14(17(21-2)18(16)22-3)9-11-15(19)13-7-5-4-6-8-13/h4-12H,1-3H3/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYKTTKHXLXWAU-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC(=O)C2=CC=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-Phenyl-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between benzaldehyde and 2,3,4-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-Phenyl-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

(2E)-1-Phenyl-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, particularly in cancer treatment due to its ability to modulate signaling pathways.

    Industry: It may be used in the development of new materials or as a component in chemical formulations.

Mechanism of Action

The mechanism of action of (2E)-1-Phenyl-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. One of the key pathways it affects is the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. By inhibiting this pathway, the compound can reduce inflammation and potentially inhibit cancer cell proliferation. Additionally, it may induce apoptosis (programmed cell death) in cancer cells by modulating other signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (R1, R2) Melting Point (°C) Molecular Weight Key References
(2E)-1-Phenyl-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one (Target Compound) R1 = Ph; R2 = 2,3,4-OMe N/A 328.35
(E)-1-(4-Methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one (a18) R1 = 4-OMe-Ph; R2 = 2,3,4-OMe 94.4–96.5 351.12 (M+Na)
(E)-1-(4-Methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one (a19) R1 = 4-OMe-Ph; R2 = 2,4,5-OMe 122.1–123.7 351.12 (M+Na)
(E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (a20) R1 = 4-OMe-Ph; R2 = 3,4,5-OMe 109.7–111.5 351.12 (M+Na)
(E)-3-Phenyl-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (A7) R1 = 2,4,6-OMe-Ph; R2 = Ph N/A 342.37
(2E)-1-(3-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one R1 = 3-NO2-Ph; R2 = 2,3,4-OMe N/A 373.35
(2E)-1-(5-Bromothiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one R1 = 5-Br-thiophene; R2 = 2,3,4-OMe N/A 383.25

Key Observations :

  • Methoxy Positioning : The 2,3,4-trimethoxy substitution (target compound) exhibits distinct electronic effects compared to 3,4,5-trimethoxy (a20) or 2,4,5-trimethoxy (a19) isomers. For example, 3,4,5-trimethoxy derivatives show enhanced π-π stacking with biological targets due to symmetrical substitution .
  • Electron-Withdrawing Groups : The nitro-substituted analogue () shows higher reactivity in electrophilic interactions but may increase cytotoxicity risks.

Table 2: Anticancer Activity of Selected Analogues

Compound Cancer Cell Line Tested IC50 (μM) Mechanism of Action References
This compound HepG2 (Liver) 12.3 Mitochondrial apoptosis induction
(E)-3-Phenyl-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (A7) MCF-7 (Breast) 8.7 Tubulin polymerization inhibition
(E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (a20) A549 (Lung) 15.2 ROS generation
(E)-1-(2-Hydroxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one HeLa (Cervical) 10.4 Topoisomerase II inhibition

Key Findings :

  • A7 vs. Target Compound : A7, with 2,4,6-trimethoxy substitution, demonstrates superior activity (IC50 = 8.7 μM) against MCF-7 cells compared to the target compound (IC50 = 12.3 μM in HepG2). This suggests that symmetrical methoxy arrangements enhance tubulin binding .
  • Hydroxy Substitution : The 2-hydroxyphenyl analogue () shows improved solubility and topoisomerase II inhibition, highlighting the role of hydrogen bonding in target recognition.

Physicochemical and Crystallographic Insights

  • Crystal Packing : The target compound’s crystal structure (if resolved) would likely show intermolecular C–H···O hydrogen bonds, as seen in analogues like (E)-1-(1-hydroxynaphthalen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, which forms layered supramolecular structures via O–H···O interactions .
  • Spectroscopic Data: IR and NMR spectra of the target compound align with chalcone norms: strong C=O stretching (~1650 cm⁻¹) and conjugated double bond signals (δ 7.5–8.0 ppm in ¹H NMR) .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) :
    • Methoxy groups at 2,3,4-positions optimize steric bulk for mitochondrial membrane interaction .
    • 4-Methoxyphenyl substituents (as in a18–a20) enhance metabolic stability compared to unsubstituted phenyl .
  • Computational Studies : Docking simulations suggest the target compound binds to the colchicine site of tubulin with a binding energy of −8.9 kcal/mol, weaker than A7 (−9.5 kcal/mol) due to asymmetrical methoxy placement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.